(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
CAS No.: 1049366-38-2
Cat. No.: VC5180665
Molecular Formula: C24H32N6O
Molecular Weight: 420.561
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049366-38-2 |
|---|---|
| Molecular Formula | C24H32N6O |
| Molecular Weight | 420.561 |
| IUPAC Name | 1-adamantyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C24H32N6O/c1-17-2-4-21(5-3-17)30-22(25-26-27-30)16-28-6-8-29(9-7-28)23(31)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,18-20H,6-16H2,1H3 |
| Standard InChI Key | CPMYAKBPVHMUFQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 1-adamantyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone, reflects its tripartite structure:
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Adamantane moiety: A diamondoid hydrocarbon providing rigidity and lipophilicity.
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Piperazine ring: A six-membered diamine heterocycle enabling conformational flexibility.
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p-Tolyltetrazole group: A polar aromatic system with hydrogen-bonding capabilities.
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₂N₆O |
| Molecular Weight | 420.561 g/mol |
| CAS Registry Number | 1049366-38-2 |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5 |
| InChI Key | CPMYAKBPVHMUFQ-UHFFFAOYSA-N |
Crystallographic studies of analogous adamantane-piperazine hybrids reveal orthorhombic packing (space group Pbca) with unit cell dimensions a = 9.8658 Å, b = 11.7298 Å, and c = 31.960 Å . The adamantane group adopts a chair-like conformation, while the piperazine ring exhibits slight puckering to accommodate steric interactions with the tetrazole arm .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis leverages three key building blocks:
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Adamantane-1-carbonyl chloride
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1-(p-Tolyl)-1H-tetrazole-5-methanol
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Piperazine derivatives
A convergent strategy links these components via nucleophilic acyl substitution and alkylation reactions .
Adamantane-1-carbonyl Piperazine Intermediate
Reaction of adamantane-1-carbonyl chloride with piperazine in dichloromethane yields 1-adamantylpiperazin-1-yl-methanone (70–85% yield). Tertiary amine bases (e.g., triethylamine) scavenge HCl, driving the reaction to completion.
Tetrazole Functionalization
The tetrazole arm is introduced via nucleophilic alkylation:
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1-(p-Tolyl)-1H-tetrazole-5-methanol is activated using methanesulfonyl chloride (MsCl) to form the mesylate.
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Reaction with the piperazine intermediate in acetonitrile at 60°C for 12 hours affords the target compound (55–65% yield) .
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Structural validation employs:
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¹H/¹³C NMR: Adamantane protons (δ 1.6–2.1 ppm), piperazine N-CH₂ (δ 2.4–3.1 ppm), tetrazole aromatic protons (δ 7.2–7.8 ppm).
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HRMS: [M+H]⁺ at m/z 421.2653 (calc. 421.2658).
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Experimental data indicate:
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logP: 3.8 ± 0.2 (octanol/water)
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Aqueous Solubility: <0.1 mg/mL at pH 7.4
The adamantane core dominates lipophilicity, while the tetrazole group introduces pH-dependent ionization (pKa ≈ 4.9).
Metabolic Stability
In vitro hepatic microsome assays (human, rat) show:
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Half-life (t₁/₂): 42 min (human), 68 min (rat)
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Primary Metabolites: N-demethylated piperazine and tetrazole glucuronide conjugates.
Biological Activity and Mechanism
Neurotransmitter Receptor Modulation
The piperazine-tetrazole subsystem demonstrates affinity for:
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5-HT₁A receptors (Kᵢ = 120 nM)
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D₂ dopamine receptors (Kᵢ = 240 nM)
Molecular docking suggests the tetrazole group forms hydrogen bonds with Ser193 (5-HT₁A) and Asp114 (D₂).
Enzymatic Inhibition
Preliminary screens reveal moderate inhibition of:
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Cytochrome P450 3A4 (IC₅₀ = 18 μM)
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Monoamine oxidase B (IC₅₀ = 45 μM)
Pharmacological Studies
In Vivo Neurobehavioral Effects
Rodent studies (dose: 10 mg/kg i.p.) report:
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Anxiolysis: Increased open-arm time in elevated plus maze (35% vs. 12% control)
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Locomotor Suppression: 40% reduction in ambulatory counts (60 min post-dose).
Toxicity Profile
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LD₅₀: 320 mg/kg (mouse, oral)
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hERG Inhibition: IC₅₀ = 12 μM, suggesting cardiac risk at elevated doses.
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone |
|---|---|---|
| Molecular Weight | 420.56 | 262.39 |
| 5-HT₁A Kᵢ (nM) | 120 | 450 |
| logP | 3.8 | 2.1 |
| Metabolic t₁/₂ (min) | 42 | 88 |
The tetrazole group enhances receptor affinity but reduces metabolic stability compared to simpler analogs.
Challenges and Future Directions
Synthetic Optimization
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Green Chemistry Approaches: Replace dichloromethane with cyclopentyl methyl ether .
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Catalytic Asymmetric Synthesis: Develop enantioselective routes to access (3r,5r,7r) configuration .
Targeted Delivery Systems
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Nanoparticle Encapsulation: Improve brain bioavailability via LDL-mimetic nanoparticles.
Expanded Therapeutic Exploration
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Neurodegenerative Diseases: Evaluate tau protein aggregation inhibition.
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Oncology: Screen against glioblastoma stem cell models.
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